molecular formula C24H16N2 B2675720 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1316311-27-9

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B2675720
CAS No.: 1316311-27-9
M. Wt: 332.406
InChI Key: GPGGOIGDVKWSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a chemical compound with the molecular formula C24H16N2 . It is used in the synthesis of non-conjugated polymers that emit blue light .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, three types of non-conjugated homopolymers with blue light emission containing 5,11-dihydroindolo[3,2-b]carbazole derivatives in the main chain were prepared via an N–C coupling reaction . Another method involves the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles .


Molecular Structure Analysis

The molecular structure of this compound was examined by FTIR, proton and carbon nuclear magnetic resonance spectroscopy methods . The electron distribution and the molecular orbital (HOMO–LUMO) change of 5,11-dihydroindolo[3,2-b]carbazole derivatives with the introduction of electron-withdrawing and electron-donating units was revealed .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the synthesis of non-conjugated homopolymers involves an N–C coupling reaction . The emission spectra showed a blue shift after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit .


Physical and Chemical Properties Analysis

The non-conjugated polymers exhibited excellent thermal stability and solubility . Their number average molecular weights range from 6300 to 8400 g·mol −1 and polydispersity indices are in the range 1.80–2.05 . They also have high thermal stability with decomposition temperatures of 328 °C (P1), 350 °C (P2) and 378 °C (P3) and good electrochemical properties (high HOMO energy levels, air redox stability) .

Scientific Research Applications

  • Ligand for Receptors : Tholander and Bergman (1999) synthesized 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including a variant that acts as an extremely efficient ligand for the TCDD (Ah) receptor. This study suggests the potential use of these compounds in receptor-binding applications (Tholander & Bergman, 1999).

  • Precursor for Anti-carcinogenic Compounds : Preobrazhenskaya et al. (1993) demonstrated that 5,11-dihydroindolo[3,2-b]carbazole can form from ascorbigen under specific conditions. This compound is known for its roles as an agonist for the polyaromatic hydrocarbon responsiveness-receptor and as an anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).

  • Synthesis of Organic Light-Emitting Diodes (OLEDs) : Yang et al. (2021) synthesized new indolo[3,2-b]carbazole derivatives for use in blue OLEDs, showcasing their potential in the field of electronics and display technologies (Yang et al., 2021).

  • Novel Synthesis Methods : Gu et al. (2006) developed a facile one-pot synthesis method for novel 6-monosubstituted 5,11-dihydroindolo[3,2-b]carbazoles, indicating the versatility of these compounds in chemical synthesis (Gu et al., 2006).

  • Electrochemical Stability in Organic Chemistry : Simokaitienė et al. (2012) studied the synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole, focusing on their thermal, optical, electrochemical, and photoelectrical properties. This study underscores the electrochemical stability of these compounds in organic chemistry (Simokaitienė et al., 2012).

  • Metal-Organic Coordination Polymers : Khan et al. (2018) synthesized indolo[3,2-b]carbazole-based bidentate ligands for constructing metal–organic coordination polymers, which displayed blue fluorescence, indicating potential applications in materials science (Khan et al., 2018).

  • Pharmacological Research : Gowda et al. (2022) conducted an acute toxicity study of 5, 11 dihydroindolo [3, 2-ß] carbazole, indicating its safety profile and potential for further biological activity research (Gowda et al., 2022).

Future Directions

The non-conjugated polymers synthesized from 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole have good application prospects . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm . This leads to a new avenue for highly efficient and stable blue OLEDs .

Properties

IUPAC Name

5-phenyl-11H-indolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGGOIGDVKWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.